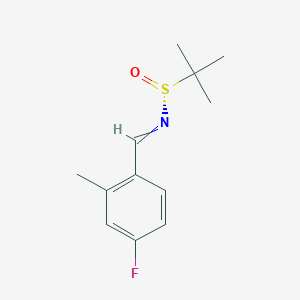
(R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides This compound is characterized by the presence of a sulfinamide functional group attached to a benzylidene moiety, which is further substituted with a fluorine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 4-fluoro-2-methylbenzaldehyde with 2-methylpropane-2-sulfinamide. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzylamine.
Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonamides.
Reduction: Formation of benzylamines.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of (R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The sulfinamide group can form hydrogen bonds with biological macromolecules, while the benzylidene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (R,E)-N-(4-chloro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(4-bromo-2-methylbenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(4-methyl-2-methylbenzylidene)-2-methylpropane-2-sulfinamide
Uniqueness
(R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and methyl analogs.
Propiedades
Fórmula molecular |
C12H16FNOS |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
(R)-N-[(4-fluoro-2-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H16FNOS/c1-9-7-11(13)6-5-10(9)8-14-16(15)12(2,3)4/h5-8H,1-4H3/t16-/m1/s1 |
Clave InChI |
NAOJPEZZGPKMPQ-MRXNPFEDSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)F)C=N[S@](=O)C(C)(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)F)C=NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















